
Glucogallin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucogallin is a natural product found in Mallotus repandus, Punica granatum, and other organisms with data available.
Applications De Recherche Scientifique
1. Glucogallin as an Inhibitor in Diabetic Eye Disease
β-Glucogallin (BGG) is identified as a major component of Emblica officinalis, demonstrating potent and selective inhibition of aldose reductase (AKR1B1), a key enzyme involved in diabetic complications. Its derivatives have been evaluated for stability and potency, showing promise as therapeutic leads for diabetic eye diseases like retinopathy and cataracts (Li et al., 2014).
2. Protective Role in Cataract Development
β-Glucogallin has shown a protective effect against oxidative stress in lens epithelial cells, which is crucial in counteracting cataract signaling. This indicates its potential as a drug for preventing cataract development and progression, especially in the context of diabetic complications (Ma et al., 2019).
3. Broad Pharmacological Activities
β-Glucogallin is a polyphenolic ester found in various fruits and is important in the biosynthesis of hydrolyzable tannins. Its pharmacological activities include antioxidant, anti-inflammatory, antidiabetic, and protective effects against UV damage and certain eye diseases (Khan et al., 2022).
4. Inhibition of Advanced Glycation End Products (AGEs)
β-Glucogallin isolated from Asparagus racemosus has demonstrated significant inhibitory activity against the formation of AGEs, implicated in chronic ailments like diabetes, atherosclerosis, and neurodegenerative diseases. This highlights its potential pharmacological role in managing AGEs-related metabolic disorders (Ahmad et al., 2022).
5. Enhancement of Skin Barrier Effects
β-Glucogallin isolated from Fusidium coccineum has been found to enhance skin barrier functions. It exhibits anti-inflammatory effects and stimulates cell migration in fibroblasts, suggesting its utility in treating various skin problems (Kim et al., 2020).
6. Therapeutic Potential in Toxic Shock Syndrome
β-Glucogallin has demonstrated anti-oxidant and anti-inflammatory effects in macrophages and protected mice against sepsis in an LPS-induced model. Its ability to modulate gene expression related to inflammation suggests its therapeutic potential in conditions like toxic shock syndrome (Singh et al., 2022).
Propriétés
Numéro CAS |
58511-73-2 |
|---|---|
Nom du produit |
Glucogallin |
Formule moléculaire |
C13H16O10 |
Poids moléculaire |
332.26 g/mol |
Nom IUPAC |
[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C13H16O10/c1-21-12-9(18)8(17)10(19)13(23-12)22-11(20)4-2-5(14)7(16)6(15)3-4/h2-3,8-10,12-19H,1H3/t8-,9-,10+,12-,13?/m0/s1 |
Clé InChI |
KGHSLXLLBHRMML-PHSPRSPYSA-N |
SMILES isomérique |
CO[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O |
Autres numéros CAS |
58511-73-2 |
Synonymes |
1-O-galloyl-beta-D-glucose 1-O-galloylglucose beta-glucogallin galloylglucose glucogallin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3s,5s,10s,13s)-17-[(1r)-1-Hydroxy-1-(2-piperidyl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B1209866.png)

![5-[(4-Methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B1209869.png)
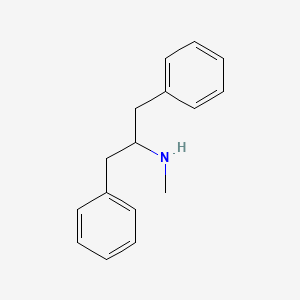
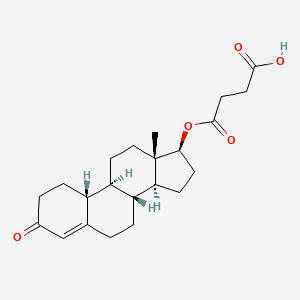


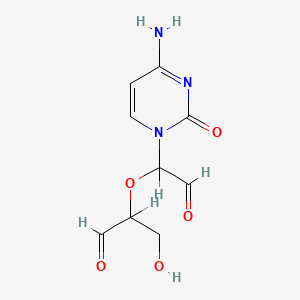

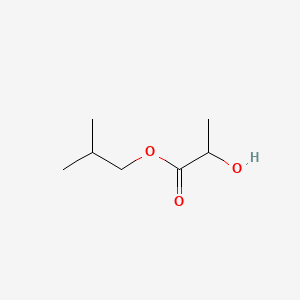
![5-[(6,7,8-Trimethoxyquinazolin-4-yl)amino]pentan-1-ol](/img/structure/B1209880.png)
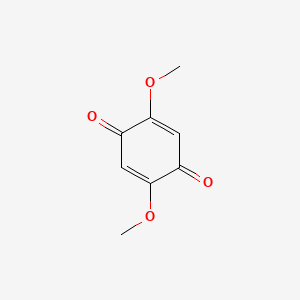

![2,7-Naphthalenedisulfonic acid, 4,4'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:6)](/img/structure/B1209885.png)